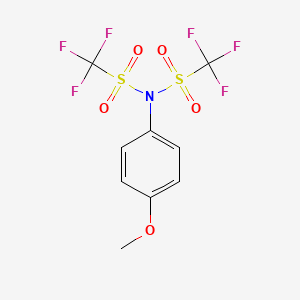
N,N-bis(trifluoromethylsulphonyl)-4-anisidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(trifluoromethylsulphonyl)-4-anisidine, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a fluorinated organic compound. It is characterized by its high thermal stability and solubility in organic solvents. This compound is widely used in organic synthesis, particularly for introducing triflate groups onto phenols and amines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(trifluoromethylsulphonyl)-4-anisidine typically involves the reaction of aniline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as methanol, chloroform, and ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
化学反应分析
Types of Reactions
N,N-bis(trifluoromethylsulphonyl)-4-anisidine undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used to introduce triflate groups onto phenols and amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Trifluoromethanesulfonic Anhydride: Used in the synthesis of the compound.
Methanol, Chloroform, Ethyl Acetate: Solvents used in various reactions involving the compound.
Major Products Formed
科学研究应用
N,N-bis(trifluoromethylsulphonyl)-4-anisidine has a wide range of applications in scientific research:
Chemistry: Used as a triflating reagent and a strong electron-withdrawing p-type dopant in carbon nanotubes.
Biology: Involved in the synthesis of bioactive compounds and enzyme studies.
Medicine: Utilized in the preparation of pharmaceutical intermediates and drug discovery.
Industry: Applied in the production of advanced materials and catalysis.
作用机制
The compound exerts its effects primarily through its strong electron-withdrawing propertiesThis process involves the activation of phenols and amines, making them more reactive for subsequent transformations .
相似化合物的比较
Similar Compounds
- N,N-bis(trifluoromethylsulfonyl)aniline
- N-Phenyl-trifluoromethanesulfonimide
- N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)
Uniqueness
N,N-bis(trifluoromethylsulphonyl)-4-anisidine stands out due to its high thermal stability and strong electron-withdrawing properties. These characteristics make it particularly valuable in organic synthesis and advanced material applications .
属性
分子式 |
C9H7F6NO5S2 |
|---|---|
分子量 |
387.3 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N-(4-methoxyphenyl)-N-(trifluoromethylsulfonyl)methanesulfonamide |
InChI |
InChI=1S/C9H7F6NO5S2/c1-21-7-4-2-6(3-5-7)16(22(17,18)8(10,11)12)23(19,20)9(13,14)15/h2-5H,1H3 |
InChI 键 |
HQVTYXJWLAQEET-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


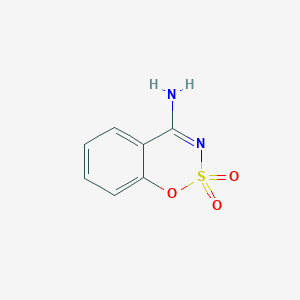
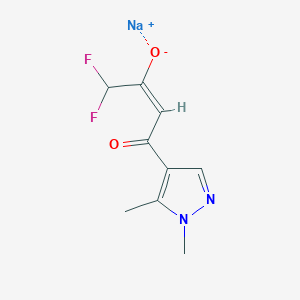
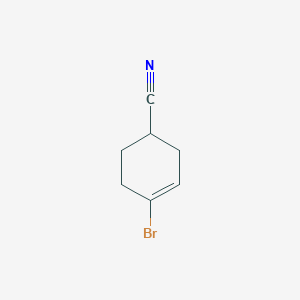
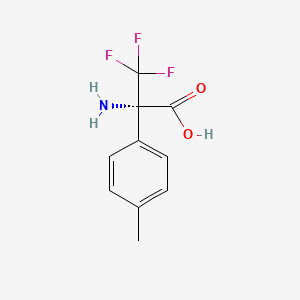
![17-Methoxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13909883.png)
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
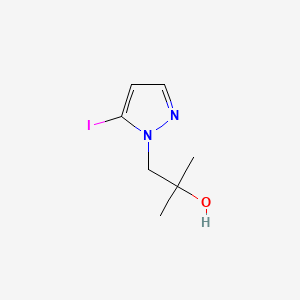
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)

![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
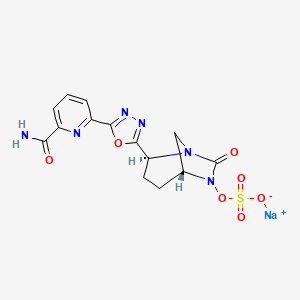
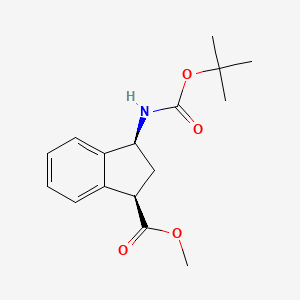
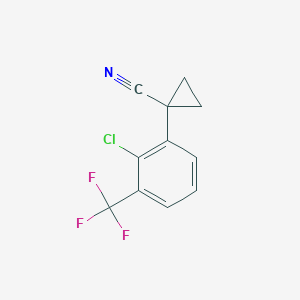
![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)
